IRAK inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

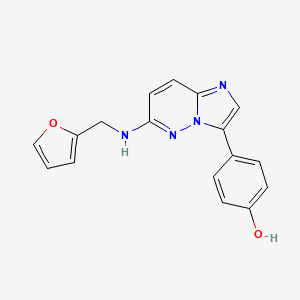

IUPAC Name |

4-[6-(furan-2-ylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-13-5-3-12(4-6-13)15-11-19-17-8-7-16(20-21(15)17)18-10-14-2-1-9-23-14/h1-9,11,22H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKXXSDVMPBIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648708 | |

| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928333-30-6 | |

| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IRAK Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IRAK Inhibitor 2 (CAS: 928333-30-6), a small molecule inhibitor targeting the Interleukin-1 Receptor-Associated Kinase (IRAK) family. This document details its role in modulating inflammatory signaling pathways, presents available quantitative data, outlines representative experimental protocols for its characterization, and provides visual diagrams of key biological and experimental processes.

Core Mechanism of Action: Inhibition of the TLR/IL-1R Signaling Cascade

This compound primarily functions as an antagonist of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are critical components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), and initiating an inflammatory response.

Upon ligand binding to TLRs or IL-1Rs, a multi-protein signaling complex known as the Myddosome is formed. This complex consists of the adaptor protein MyD88 and IRAK family members. IRAK4, the most upstream kinase in the cascade, is activated and subsequently phosphorylates IRAK1 and IRAK2. This phosphorylation event is a critical step in the propagation of the downstream signal. Activated IRAK1 and IRAK2 then interact with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream transcription factors, most notably NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.

This compound, identified as a potent IRAK4 inhibitor, is believed to exert its effects by binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation and subsequent activation of downstream IRAK family members and halting the inflammatory signaling cascade.

Signaling Pathway Diagram

Caption: TLR/IL-1R signaling pathway and the inhibitory action of this compound.

Quantitative Data

| Target | Activity | Value | Source |

| IRAK4 | IC50 | 51 nM | Commercial Vendor Data |

Note: The IC50 value is reported by a commercial vendor and has not been independently verified in peer-reviewed publications. Further in-house validation is recommended.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound (CAS: 928333-30-6) are not publicly available. The following are representative protocols for biochemical and cell-based assays commonly used to evaluate IRAK inhibitors.

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against a specific IRAK isoform.

Objective: To quantify the inhibitory activity of this compound on the kinase activity of recombinant human IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., a generic peptide substrate for IRAK4)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

Plate reader

Methodology:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the IRAK4 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: A representative workflow for a biochemical kinase assay.

Cell-Based Functional Assay (Representative Protocol)

This protocol describes a typical cell-based assay to measure the functional effect of an IRAK inhibitor on the TLR/IL-1R signaling pathway.

Objective: To determine the potency of this compound in inhibiting the production of a pro-inflammatory cytokine (e.g., TNF-α) in a relevant human cell line upon stimulation.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

-

LPS (Lipopolysaccharide) as a TLR4 agonist

-

This compound (dissolved in DMSO)

-

ELISA kit for human TNF-α

-

96-well cell culture plates

-

CO2 incubator

-

ELISA plate reader

Methodology:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-treat the differentiated cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours) to induce TNF-α production.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Measure the absorbance using an ELISA plate reader.

-

Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: A representative workflow for a cell-based functional assay.

Conclusion

This compound (CAS: 928333-30-6) is a small molecule inhibitor that targets the IRAK family of kinases, with reported potent activity against IRAK4. By inhibiting IRAK4, it effectively blocks the TLR/IL-1R signaling cascade, a key driver of innate immunity and inflammation. This mechanism of action suggests its potential as a therapeutic agent for a variety of inflammatory and autoimmune diseases. The provided representative experimental protocols offer a foundation for the further characterization and validation of this and other similar IRAK inhibitors. Due to the limited publicly available data for this specific compound, further research is warranted to fully elucidate its selectivity profile and in vivo efficacy.

Downstream Signaling Pathways of IRAK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 2 (IRAK2) is a serine/threonine kinase that plays a crucial, albeit complex, role in the innate immune signaling cascades. As a key component of the Myddosome complex, IRAK2 is involved in mediating signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are fundamental for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. While often referred to as a pseudokinase due to its limited catalytic activity compared to other IRAK family members, emerging evidence suggests that its scaffolding function and potential kinase activity are critical for sustained downstream signaling.

This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by the inhibition of IRAK2. The term "IRAK inhibitor 2" is ambiguous; therefore, this document will focus on the functional consequences of inhibiting the IRAK2 protein, primarily through experimental approaches such as siRNA-mediated knockdown and the use of small molecule mimetics designed to disrupt its protein-protein interactions, as specific, well-characterized small molecule inhibitors of IRAK2 kinase activity are not widely available. The primary downstream pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Core Downstream Signaling Pathways

Inhibition of IRAK2 function primarily impacts two major downstream signaling pathways that are central to the inflammatory response: the NF-κB pathway and the MAPK pathway. Upon activation of TLRs or IL-1Rs, IRAK2 is recruited to the Myddosome complex, where it interacts with IRAK4 and the adaptor protein MyD88. This complex then recruits and activates TRAF6, a key E3 ubiquitin ligase, which serves as a branching point to activate both the NF-κB and MAPK cascades.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of IRAK2 has been shown to significantly attenuate NF-κB activation.

-

Mechanism of Inhibition: IRAK2 is crucial for the ubiquitination and activation of TRAF6.[1] Inhibition of IRAK2 function, either by preventing its expression or disrupting its interaction with IRAK4, leads to reduced TRAF6 activity. This, in turn, prevents the activation of the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB (typically the p50/p65 heterodimer) in the cytoplasm. Without IκBα phosphorylation and subsequent degradation, NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.

MAPK Signaling Pathway

The MAPK pathway is a parallel signaling cascade activated by TRAF6 that also plays a critical role in inflammation and cellular stress responses. This pathway consists of three main branches: p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).

-

Mechanism of Inhibition: Activated TRAF6 also leads to the activation of MAPK kinase kinases (MAP3Ks), such as TAK1, which in turn phosphorylate and activate MAPK kinases (MAP2Ks). These MAP2Ks then phosphorylate and activate the p38, JNK, and ERK MAPKs. Inhibition of IRAK2 function disrupts this entire cascade by preventing the initial activation of TRAF6. This leads to a reduction in the phosphorylation and activation of p38, JNK, and ERK, thereby inhibiting the activation of downstream transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which cooperates with NF-κB to drive inflammatory gene expression.

Signaling Pathway and Experimental Workflow Diagrams

Caption: IRAK2 downstream signaling pathways.

Caption: Experimental workflow for studying IRAK2 inhibition.

Quantitative Data on the Effects of IRAK2 Inhibition

The following tables summarize quantitative data from studies investigating the impact of IRAK2 inhibition (primarily through siRNA-mediated knockdown) on key downstream signaling events.

Table 1: Effect of IRAK2 Knockdown on NF-κB Signaling

| Cell Type | Treatment | Measured Parameter | Fold Change vs. Control | Reference |

| Human Keratinocytes | TNF-α + IRAK2 siRNA | Phospho-p65 | Decreased | [2] |

| Human Keratinocytes | TNF-α + IRAK2 siRNA | Phospho-IKKα/β | Decreased | [2] |

| Triple-Negative Breast Cancer Cells | IRAK2 shRNA | NF-κB Phosphorylation | ~0.5-fold decrease | [3] |

| Diabetic Nephropathy Mouse Model | IRAK2 knockdown | p-NF-κB/NF-κB ratio | Significantly decreased | [4] |

| Diabetic Nephropathy Mouse Model | IRAK2 knockdown | p-IKKβ/IKKβ ratio | Significantly decreased | [4] |

Table 2: Effect of IRAK2 Knockdown on MAPK Signaling

| Cell Type | Treatment | Measured Parameter | Fold Change vs. Control | Reference |

| Triple-Negative Breast Cancer Cells | IRAK2 shRNA | Phospho-ERK | ~0.6-fold decrease | [3] |

| Macrophages (IRAK2-deficient) | LPS | Phospho-p38 | Slightly reduced | [5] |

| Macrophages (IRAK2-deficient) | LPS | Phospho-ERK | Slightly reduced | [5] |

| Macrophages (IRAK2-deficient) | LPS | Phospho-MKK3/6 | Substantially reduced | [5] |

Table 3: Effect of IRAK2 Inhibition on Cytokine Production

| Cell Type / Model | Treatment | Measured Cytokine | Fold Change vs. Control | Reference |

| Macrophages (IRAK2-deficient) | LPS | TNF-α | Significantly reduced | [6] |

| Macrophages (IRAK2-deficient) | LPS | IL-6 | Significantly reduced | [6] |

| Diabetic Nephropathy Mouse Model | IRAK2 knockdown | IL-6 | Significantly decreased | [4] |

| Diabetic Nephropathy Mouse Model | IRAK2 knockdown | TNF-α | Significantly decreased | [4] |

| Asthma Mouse Model | IRAK2 mimetic (Cmpd 7004) | IL-6 in BALF | ~0.5-fold decrease | [7] |

| Asthma Mouse Model | IRAK2 mimetic (Cmpd 7004) | TNF-α in BALF | ~0.6-fold decrease | [7] |

Detailed Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Signaling Proteins

Objective: To quantify the levels of phosphorylated (activated) NF-κB (p-p65) and MAPK (p-p38, p-ERK, p-JNK) proteins following IRAK2 inhibition.

Materials:

-

Cell culture reagents

-

IRAK2 inhibitor (or siRNA)

-

Stimulant (e.g., LPS, IL-1β)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for p-p65, p-p38, p-ERK, p-JNK, and total proteins for normalization)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the IRAK2 inhibitor or control for the desired duration.

-

Stimulation: Stimulate the cells with the appropriate agonist (e.g., LPS at 100 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-p65, diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest or a housekeeping protein like β-actin.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB in response to IRAK2 inhibition.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene)

-

Control reporter plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

IRAK2 inhibitor

-

Stimulant (e.g., IL-1β)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

Treatment and Stimulation: After 24-48 hours, treat the transfected cells with the IRAK2 inhibitor or control. Subsequently, stimulate the cells with an agonist (e.g., IL-1β at 10 ng/mL) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Transfer a small volume of the cell lysate (e.g., 20 µL) to a luminometer plate.

-

Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

-

Add the Stop & Glo Reagent (to quench the firefly luciferase reaction and provide the Renilla luciferase substrate) and measure the luminescence again.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Protocol 3: Co-Immunoprecipitation (Co-IP) of IRAK2 and TRAF6

Objective: To determine if IRAK2 inhibition disrupts the interaction between IRAK2 and TRAF6.

Materials:

-

Cell culture reagents

-

IRAK2 inhibitor

-

Stimulant (e.g., LPS)

-

Co-IP lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-IRAK2)

-

Protein A/G agarose beads

-

Antibodies for Western blotting (anti-IRAK2 and anti-TRAF6)

Procedure:

-

Cell Treatment and Lysis: Treat and stimulate cells as described in the Western blot protocol. Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the immunoprecipitating antibody (e.g., anti-IRAK2) and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against IRAK2 and TRAF6. The presence of a TRAF6 band in the IRAK2 immunoprecipitate indicates an interaction.

-

Conclusion

Inhibition of IRAK2 function serves as a potent method to attenuate inflammatory signaling. By primarily targeting the activation of TRAF6, IRAK2 inhibition leads to a significant reduction in the activity of the crucial downstream NF-κB and MAPK pathways. This, in turn, suppresses the production of a wide range of pro-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting IRAK2 in inflammatory and autoimmune diseases. Future research into the development of specific small molecule inhibitors of IRAK2 will be crucial to further elucidate its precise role and therapeutic value.

References

- 1. Human IRAK2(Interleukin 1 Receptor Associated Kinase 2) ELISA Kit [elkbiotech.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. In vitro kinase assay [bio-protocol.org]

- 4. The dual functions of IRAK2 in TLR9–mediated interferon and proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Interleukin-1 Receptor-associated Kinase 2 Is Critical for Lipopolysaccharide-mediated Post-transcriptional Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule mimetics of α-helical domain of IRAK2 attenuate the pro-inflammatory effects of IL-33 in asthma-like mouse models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IRAK4 Inhibition in the TLR4 Signaling Cascade

Abstract

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering potent inflammatory responses. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases. Central to TLR4 signal transduction is the Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK4, which functions as the master upstream kinase. Its essential role in activating downstream signaling makes it a prime therapeutic target. This technical guide provides a detailed overview of the TLR4 signaling cascade, the specific roles of IRAK proteins, and the mechanism and effects of IRAK4 inhibition, with a focus on IRAK inhibitor 2. It includes quantitative data on inhibitor potency, detailed experimental protocols for inhibitor characterization, and pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Toll-like Receptor 4 (TLR4) Signaling Cascade

TLR4 is unique among TLRs as it utilizes all four known Toll/interleukin-1 receptor (TIR) domain-containing adaptors—MyD88, TIRAP (Mal), TRIF, and TRAM—to initiate two distinct signaling pathways. This dual-pathway activation allows for a multifaceted immune response, inducing both pro-inflammatory cytokines and type I interferons.

Signal Initiation: LPS Recognition

The cascade begins with the recognition of LPS in the extracellular space.

-

LPS Binding : LPS is first bound by the LPS-binding protein (LBP) in the serum.

-

Transfer to CD14 : The LPS/LBP complex transfers LPS to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein on the surface of myeloid cells like macrophages and monocytes.

-

TLR4 Activation : CD14, which lacks an intracellular domain, presents LPS to the myeloid differentiation factor 2 (MD-2)-TLR4 receptor complex, triggering the dimerization and activation of the TLR4 receptors.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and is responsible for the rapid induction of pro-inflammatory cytokines.

-

Adaptor Recruitment : Upon TLR4 activation, the intracellular TIR domain recruits the adaptor proteins TIRAP and MyD88.

-

Myddosome Formation : MyD88 recruits IRAK4, which in turn recruits and phosphorylates IRAK1 and IRAK2, leading to the formation of a high-order signaling complex known as the Myddosome.

-

Downstream Activation : Activated IRAK1/2 dissociate from the complex and interact with TNF receptor-associated factor 6 (TRAF6). TRAF6, an E3 ubiquitin ligase, activates the TAK1 complex, which subsequently activates two major downstream pathways:

-

NF-κB Pathway : TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus.

-

MAPK Pathway : TAK1 also activates mitogen-activated protein kinases (MAPKs) such as p38 and JNK.

-

-

Gene Expression : Nuclear translocation of NF-κB and activation of AP-1 (a downstream target of MAPKs) results in the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

TRIF-Dependent (MyD88-Independent) Pathway

This pathway occurs following the endocytosis of the TLR4 complex and is crucial for the production of type I interferons.

-

Endocytosis and Adaptor Recruitment : After activation, the TLR4 complex is internalized into endosomes. Here, it recruits a different set of adaptor proteins: TRAM and TRIF.

-

IRF3 Activation : The TRIF-dependent pathway leads to the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

Late-Phase NF-κB Activation : This pathway can also induce a delayed activation of NF-κB.

-

Gene Expression : Activated IRF3 drives the expression of type I interferons (e.g., IFN-β) and other inflammatory genes, such as the chemokine RANTES.

Caption: Overview of the TLR4 signaling pathway.

IRAK4 Inhibition: Mechanism and Quantitative Effects

The IRAK family consists of four members: IRAK1, IRAK2, IRAK-M, and IRAK4. IRAK1 and IRAK4 are active kinases, while IRAK2 is a pseudokinase with critical scaffolding and signaling functions, and IRAK-M is a negative regulator.

IRAK4: The Apical Kinase in the Myddosome

IRAK4 is the most upstream and essential kinase in the Myddosome complex. Upon recruitment by MyD88, IRAK4's kinase activity is required to phosphorylate and fully activate IRAK1 and IRAK2. Beyond its catalytic role, IRAK4 also possesses a crucial scaffold function. In TLR4 signaling, the IRAK4 scaffold is essential for both MyD88- and TRIF-dependent pathways to activate NF-κB. Studies have shown that macrophages lacking the IRAK4 protein entirely have no cytokine response to LPS, whereas macrophages with a kinase-dead IRAK4 still produce some cytokines, highlighting the importance of the scaffold function.

Mechanism of Action of IRAK4 Inhibitors

IRAK inhibitors, including "this compound," are small molecules that typically target the ATP-binding pocket of the IRAK4 kinase domain. By competitively inhibiting ATP binding, they prevent the phosphorylation and activation of downstream substrates like IRAK1 and IRAK2. This effectively halts the MyD88-dependent signaling cascade before the activation of TRAF6, thereby blocking the subsequent activation of NF-κB and MAPKs and reducing the production of key inflammatory cytokines.

Caption: Mechanism of action of this compound.

Quantitative Data on IRAK4 Inhibitors

"this compound" is a tool compound used in research to probe the function of IRAK4. While effective for in vitro studies, a range of more potent and selective inhibitors have been developed for potential therapeutic use.

Table 1: Inhibitory Potency of Selected IRAK4 Inhibitors

| Compound Name | Target(s) | IC50 | Citation(s) |

|---|---|---|---|

| This compound | IRAK4 | 4 µM | |

| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 nM | |

| PF-06426779 | IRAK4 | 1 nM | |

| R191 | IRAK1/4 | 3 nM (IRAK4) | |

| BMS-986126 | IRAK4 | 5.3 nM | |

| HS-243 | IRAK1/4 | 20 nM (IRAK4) |

| IRAK-1-4 Inhibitor I | IRAK1/4 | 0.2 µM (IRAK1), 0.3 µM (IRAK4) | |

The efficacy of these inhibitors is demonstrated by their ability to suppress cytokine production in cellular models following TLR4 stimulation with LPS.

Table 2: Effect of IRAK4 Inhibitors on LPS-Induced Cytokine Production

| Inhibitor | Cell System | Cytokine(s) Measured | Effect | Citation(s) |

|---|---|---|---|---|

| Zabedosertib | Human whole blood | IL-1β, TNF-α, IL-6, IL-8 | 50-80% reduction | |

| BAY1830839 | Human whole blood | IL-1β, TNF-α, IL-6, IL-8 | 50-80% reduction |

| HS-243 | THP-1 macrophages | Multiple | Reduction in inflammatory signaling | |

Key Experimental Protocols

Characterizing the activity of IRAK4 inhibitors requires robust biochemical and cell-based assays.

Protocol: In Vitro IRAK4 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on IRAK4 enzymatic activity and to determine its IC50 value. It is adapted from methods used in inhibitor discovery.

Materials:

-

Recombinant human IRAK4 enzyme

-

IRAK1-derived peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ or Transcreener® ADP² Kinase Assay Kit (for detecting kinase activity)

-

384-well assay plates (white, low-volume)

-

Plate reader capable of luminescence or fluorescence polarization detection

Methodology:

-

Compound Preparation : Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM.

-

Reaction Mixture Preparation : In each well of the 384-well plate, prepare the reaction mixture. The final concentrations may be, for example:

-

1-5 nM IRAK4 enzyme

-

10-100 µM peptide substrate

-

10-50 µM ATP (close to the Km for ATP)

-

-

Initiate Reaction : Add the test compound at various concentrations to the wells. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.

-

Incubation : Incubate the plate at room temperature or 30°C for 60-90 minutes to allow the enzymatic reaction to proceed.

-

Stop Reaction & Detect ADP : Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the chosen detection kit (e.g., add ADP-Glo™ Reagent). This typically involves measuring a luminescent or fluorescent signal.

-

Data Analysis :

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell-Based TLR4 Activation Assay

This protocol measures the ability of an inhibitor to block TLR4-mediated cytokine production in a relevant cell type, such as human THP-1 monocytes differentiated into macrophages.

Materials:

-

THP-1 monocytic cell line

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

RPMI-1640 medium with 10% FBS

-

LPS (from E. coli O111:B4)

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit for human TNF-α or IL-6

-

Cell lysis buffer for Western blot (optional)

-

Antibodies for p-IκBα and total IκBα (optional)

Methodology:

-

Cell Culture and Differentiation :

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed cells into a 96-well plate at a density of 1x10^5 cells/well.

-

Differentiate the monocytes into macrophages by adding PMA (50-100 ng/mL) and incubating for 48-72 hours.

-

After differentiation, wash the adherent macrophages with fresh, serum-free medium and allow them to rest for 24 hours.

-

-

Inhibitor Pre-treatment :

-

Prepare dilutions of the test inhibitor in cell culture medium.

-

Add the inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

-

-

LPS Stimulation :

-

Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the TLR4 pathway. Do not add LPS to negative control wells.

-

-

Incubation : Incubate the plate for 4-6 hours (for TNF-α) or 18-24 hours (for IL-6) at 37°C.

-

Sample Collection :

-

Collect the cell culture supernatant and store it at -80°C for cytokine analysis.

-

(Optional) Wash the cells with cold PBS and lyse them with lysis buffer for subsequent Western blot analysis to assess pathway inhibition (e.g., IκBα phosphorylation).

-

-

Cytokine Quantification :

-

Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis :

-

Calculate the percent inhibition of cytokine production at each inhibitor concentration compared to the LPS-stimulated vehicle control.

-

Plot the results to visualize the dose-dependent effect of the inhibitor.

-

An In-depth Technical Guide to IRAK2 Inhibition in IL-1R Mediated Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of IL-1R Signaling and IRAK2 in Inflammation

The Interleukin-1 receptor (IL-1R) signaling pathway is a cornerstone of the innate immune system, orchestrating inflammatory responses to pathogens and cellular damage.[1][2] Dysregulation of this pathway is a key driver in a multitude of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2][3] Central to the IL-1R signal transduction cascade are the Interleukin-1 Receptor-Associated Kinases (IRAKs), a family of four serine-threonine kinases (IRAK1, IRAK2, IRAK3/IRAK-M, and IRAK4).[2][4]

Upon ligand binding, IL-1R recruits the adaptor protein MyD88, which in turn facilitates the assembly of a critical signaling complex known as the Myddosome.[5][6] This complex is comprised of MyD88, IRAK4, and either IRAK1 or IRAK2.[7] While IRAK4 is the master kinase that initiates the signaling cascade, IRAK2 plays a crucial, non-redundant role in sustaining and amplifying the downstream inflammatory signals, particularly the activation of Nuclear Factor-kappa B (NF-κB).[8][9][10] Unlike IRAK1, which is often degraded after initial activation, IRAK2 provides a more sustained signal, making it an attractive therapeutic target for chronic inflammatory conditions.[11][12] This guide provides a detailed overview of the IL-1R/IRAK2 signaling axis, the mechanism of IRAK2 inhibitors, and key experimental protocols for their evaluation.

The IL-1R/IRAK2 Signaling Pathway

The activation of the IL-1R pathway initiates a well-defined cascade of protein-protein interactions and post-translational modifications.

-

Receptor Activation: Pro-inflammatory cytokines like IL-1β or IL-33 bind to their respective receptors (e.g., IL-1R1).[6]

-

Myddosome Formation: This engagement triggers the recruitment of the adaptor protein MyD88. MyD88, through its death domain, recruits IRAK4, which then recruits IRAK2 (or IRAK1) to form the Myddosome complex.[5][7]

-

IRAK Phosphorylation: Within the Myddosome, the active kinase IRAK4 phosphorylates IRAK2.[13]

-

TRAF6 Recruitment: Activated IRAK2 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[4][14]

-

Downstream Activation: The IRAK2-TRAF6 interaction leads to the ubiquitination of TRAF6, which subsequently activates downstream kinase cascades, including the IκB kinase (IKK) complex.[10]

-

NF-κB Activation: The IKK complex phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and drive the transcription of numerous pro-inflammatory genes, such as cytokines (TNF-α, IL-6) and adhesion molecules (ICAM-1).[3][10][15]

IRAK2 Inhibitors: Mechanism of Action

Given IRAK2's role in the Myddosome, a primary strategy for its inhibition is the disruption of key protein-protein interactions. Small molecule inhibitors have been developed that competitively interfere with the binding of IRAK2 to IRAK4.[5] This prevents the formation of a functional Myddosome, effectively halting the signal transduction cascade before the activation of downstream components like TRAF6.[5]

This approach has several potential advantages:

-

Specificity: Targeting a protein-protein interaction can offer higher specificity compared to inhibiting the kinase activity of a pseudokinase like IRAK2, which has negligible catalytic function in humans.[7]

-

Upstream Inhibition: Blocking the pathway at the level of the Myddosome prevents the amplification of the inflammatory signal, potentially leading to greater efficacy.

Preclinical Data for IRAK2 Inhibitors

Several compounds have been investigated in preclinical settings. While specific "IRAK2 inhibitor" drug names are not widely published, proof-of-concept molecules like small molecule mimetics of IRAK2's α-helical domain demonstrate the viability of this approach.[5]

| Inhibitor / Modulator | Target / Mechanism | Assay / Model | Reported IC50 / Efficacy | Reference |

| Compound 7004 | IRAK2-IRAK4 interaction inhibitor | IL-33-induced NF-κB transcriptional activity in EL4 cells | IC50 = 9.7 µM | [5][16] |

| Antisense IRAK-2 ODN | Reduces IRAK-2 mRNA expression | IL-1-induced NF-κB activation in endothelial cells | Max inhibition at 3 µg for 8h | [15] |

| Staurosporine | Reference Kinase Inhibitor | Radiometric IRAK2 Kinase Assay | IC50 = 2.8 nM | [17] |

| Ro 31-8220 | Reference Kinase Inhibitor | Radiometric IRAK2 Kinase Assay | IC50 = 670 nM | [17] |

In vivo studies using siRNA to silence IRAK2 have shown significant therapeutic effects. In mouse models of psoriasis and atopic dermatitis, topical application of IRAK2-specific siRNA resulted in decreased ear thickness, reduced epidermal proliferation, and diminished inflammatory infiltrates.[8] Similarly, a small molecule mimetic, Compound 7004, was shown to attenuate pro-inflammatory responses in IL-33 induced asthma-like mouse models.[5]

Key Experimental Protocols

Evaluating the efficacy and mechanism of IRAK2 inhibitors requires a suite of specialized in vitro and in vivo assays.

NF-κB Luciferase Reporter Assay

This cell-based assay quantitatively measures the activity of the NF-κB transcription factor, a primary downstream target of the IL-1R/IRAK2 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]

- 4. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule mimetics of α-helical domain of IRAK2 attenuate the pro-inflammatory effects of IL-33 in asthma-like mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRAK2 Has a Critical Role in Promoting Feed-Forward Amplification of Epidermal Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interleukin-1 Receptor-associated Kinase 2 Is Critical for Lipopolysaccharide-mediated Post-transcriptional Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin-1 receptor-associated kinase 2 promotes inflammatory reactions by activating the nuclear factor kappa-B signaling pathway in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New roles for IRAK1 and IRAK2 in the control of cytokine production. | MRC PPU [ppu.mrc.ac.uk]

- 12. Two phases of inflammatory mediator production defined by the study of IRAK2 and IRAK1 knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | IRAK1 or IRAK2 binds to the activated IRAK4 :activated TLR:MyD88:TIRAP complex [reactome.org]

- 14. IRAK2, an IL1R/TLR Immune Mediator, Enhances Radiosensitivity via Modulating Caspase 8/3-Mediated Apoptosis in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antisense IRAK-2 oligonucleotide blocks IL-1-stimulated NF-kappaB activation and ICAM-1 expression in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 17. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Target Specificity of IRAK Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase (IRAK) family members are crucial mediators of innate immunity, primarily signaling downstream of Toll-like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs). Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, making IRAK proteins attractive therapeutic targets. This technical guide focuses on the target specificity of a compound commonly referred to as "IRAK inhibitor 2" or "IRAK-4 protein kinase inhibitor 2". This document collates available quantitative data on its inhibitory activity, provides detailed experimental protocols for assessing kinase inhibitor specificity, and illustrates the pertinent signaling pathways and experimental workflows.

Introduction to IRAK Signaling

The IRAK family consists of four serine/threonine kinases: IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4. While IRAK1 and IRAK4 are active kinases, IRAK2 is considered a pseudokinase with limited catalytic activity but important scaffolding functions, and IRAK-M is a negative regulator of the pathway.

Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 is the master upstream kinase that phosphorylates and activates IRAK1 and IRAK2.[1] This activation leads to the formation of a larger signaling complex called the Myddosome. Activated IRAK1 and IRAK2 then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction triggers a downstream cascade involving the activation of TAK1, which subsequently activates both the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] The ultimate result is the nuclear translocation of transcription factors like NF-κB and AP-1, leading to the expression of pro-inflammatory cytokines and other immune response genes.[3]

This compound: Profile and Known Target Specificity

"this compound" is the designation for a compound identified as a potent inhibitor of IRAK4.[4] It is also referred to as "IRAK-4 protein kinase inhibitor 2" and is compound 1 in the study by Powers JP, et al.[5][6]

Quantitative Data on Target Inhibition

| Target Kinase | IC50 Value | Reference |

| IRAK4 | 4 µM | [5][7] |

| IRAK1 | <10 µM | [5][6] |

| IRAK2 | Data not available | - |

Signaling Pathway Diagrams

The following diagrams illustrate the TLR/IL-1R signaling pathway and the central role of the IRAK family kinases.

Experimental Protocols for Specificity Determination

Determining the target specificity of a kinase inhibitor is a multi-faceted process involving biochemical assays, cell-based assays, and proteomic approaches. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which reflects the kinase activity.

Protocol:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

-

Reconstitute recombinant human IRAK kinases (IRAK1, IRAK2, IRAK4) and a suitable substrate (e.g., a generic peptide substrate like Myelin Basic Protein) in Kinase Buffer.

-

Prepare a stock solution of ATP in water.

-

Serially dilute "this compound" in DMSO, then further dilute in Kinase Buffer to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control.

-

Add 2 µL of the kinase solution (e.g., to a final concentration of 5-10 nM).

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture (final concentrations are typically at the Km of ATP for each kinase, e.g., 10-100 µM, and a saturating concentration of peptide substrate).

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA assesses the target engagement of a drug in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand (the inhibitor). This increased stability can be measured by heating cell lysates and quantifying the amount of soluble (non-denatured) protein remaining at different temperatures.

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., THP-1 human monocytic cell line) to a suitable density.

-

Treat the cells with various concentrations of "this compound" or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

-

Protein Detection and Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble IRAK2 (and other IRAK family members as controls) in each sample using quantitative Western blotting.

-

Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with specific antibodies against IRAK1, IRAK2, and IRAK4.

-

Use a loading control (e.g., GAPDH) to normalize the data.

-

Quantify the band intensities.

-

-

Data Interpretation:

-

For each treatment condition, plot the percentage of soluble protein against the temperature to generate a "melting curve."

-

A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

-

Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the inhibitor concentration to calculate an EC50 for target engagement.

-

Western Blotting for Downstream Signaling

To confirm that the inhibitor affects the IRAK2 signaling pathway in cells, one can measure the phosphorylation status of downstream targets after stimulating the pathway.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., THP-1 or primary macrophages) and allow them to adhere.

-

Pre-incubate the cells with different concentrations of "this compound" or vehicle for 1-2 hours.

-

Stimulate the cells with a TLR ligand (e.g., LPS for TLR4) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated forms of downstream targets (e.g., phospho-IKK, phospho-p38) and total protein controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition of downstream signaling.

-

Conclusion

"this compound" is a known inhibitor of IRAK4, the apical kinase in the Myddosome signaling complex.[5][7] Available data indicates it also possesses some activity against IRAK1.[5][6] However, its specificity with respect to IRAK2 and the broader human kinome is not well-documented in public literature. The experimental protocols detailed in this guide provide a robust framework for comprehensively characterizing the on-target and off-target activities of this and other kinase inhibitors. A combination of biochemical assays to determine direct enzymatic inhibition and cell-based assays like CETSA and Western blotting to confirm target engagement and pathway modulation is essential for a thorough assessment of inhibitor specificity. Such a detailed characterization is critical for the development of selective and effective therapeutics targeting the IRAK signaling pathway.

References

- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

The Impact of IRAK Inhibition on Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune response. They are key mediators in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are responsible for detecting pathogens and triggering inflammatory responses. The IRAK family consists of four members: IRAK1, IRAK2, IRAK-M (IRAK3), and IRAK4. While IRAK1 and IRAK4 are active kinases, IRAK2 and IRAK-M are considered pseudokinases, though IRAK2 has been shown to have some kinase activity that is important for its function.[1]

Dysregulation of IRAK signaling can lead to an overproduction of pro-inflammatory cytokines, contributing to the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of IRAK proteins, particularly IRAK1, IRAK2, and IRAK4, has emerged as a promising therapeutic strategy.[2]

This technical guide focuses on the effect of IRAK inhibition on cytokine production, with a particular emphasis on the role of IRAK2. The term "IRAK inhibitor 2" is not consistently used in the scientific literature to refer to a single, specific molecule. It can sometimes refer to inhibitors of IRAK2 or be a non-specific designation. Therefore, this guide will discuss the broader effects of IRAK inhibition, drawing on data from various well-characterized IRAK inhibitors to illustrate the therapeutic potential of targeting this pathway.

The Role of IRAK2 in Cytokine Production

IRAK2 is a critical component of the "Myddosome," a multi-protein signaling complex that forms upon TLR or IL-1R activation.[1][3] This complex, which also includes the adaptor protein MyD88 and other IRAK family members, is essential for activating downstream signaling pathways, including the NF-κB and MAPK pathways, that drive the transcription of pro-inflammatory cytokine genes.[2][4]

While IRAK1 is associated with the initial, rapid phase of cytokine production, IRAK2 is believed to be essential for the sustained, late-phase production of pro-inflammatory cytokines like TNF-α and IL-6.[5] This suggests that targeting IRAK2 could be particularly effective in chronic inflammatory conditions where persistent cytokine production is a key pathological feature.[5] Moreover, IRAK2's kinase activity has been shown to be important for the stability and translation of cytokine and chemokine mRNA, further highlighting its multifaceted role in regulating inflammatory responses.[2]

Quantitative Data on Cytokine Inhibition by IRAK Inhibitors

The following tables summarize the in vitro efficacy of various IRAK inhibitors on the production of key pro-inflammatory cytokines. Due to the ambiguity of "this compound," data from inhibitors targeting different members of the IRAK family are presented to provide a comprehensive overview.

Table 1: Activity of IRAK4 Inhibitors on Cytokine Production

| Inhibitor | Target(s) | Cell Type | Stimulant | Cytokine Inhibited | IC50 | Reference |

| AS 2444697 | IRAK4 | Human PBMCs | LPS | TNF-α, IL-6 | 21 nM (for IRAK4) | [6] |

| PF-06426779 | IRAK4 | Human PBMCs | R848 | IL-6 | 12 nM (cell-based) | [7] |

Table 2: Activity of Dual IRAK1/4 Inhibitors on Cytokine Production

| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Type | Stimulant | Cytokines Significantly Reduced | Reference |

| IRAK 1/4 Inhibitor I | IRAK1, IRAK4 | IRAK1: 300 nM, IRAK4: 200 nM | Not Specified | Not Specified | Not Specified | [8] |

| HS-243 | IRAK1, IRAK4 | IRAK1: 24 nM, IRAK4: 20 nM | Human RA fibroblast-like synoviocytes | LPS | IL-8, CD14, GRO-α, MIP-1a, MIP-3a, uPAR, Osteopontin, MMP-9, MCP-1, I-TAC, TIM-3, IP-10, GDF-15, RANTES | [9] |

Table 3: Activity of an IRAK2-Targeted Compound

| Compound | Mechanism | Assay | IC50 | Reference |

| Compound 7004 | IRAK2 mimetic, disrupts IRAK2-IRAK4 interaction | IL-33 induced NF-κB reporter activity | 9.7 µM | [10] |

Experimental Protocols

General Protocol for In Vitro Cytokine Inhibition Assay

This protocol provides a representative method for evaluating the effect of an IRAK inhibitor on cytokine production in peripheral blood mononuclear cells (PBMCs).

1. Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) or other TLR agonist (e.g., R848)

-

IRAK inhibitor compound

-

Dimethyl sulfoxide (DMSO) for inhibitor dilution

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Microplate reader

2. Cell Culture and Plating:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Count the cells and adjust the density to 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow cells to adhere.

3. Compound Treatment and Stimulation:

-

Prepare serial dilutions of the IRAK inhibitor in DMSO and then further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add the diluted inhibitor or vehicle control (DMSO in medium) to the appropriate wells and pre-incubate for 30-60 minutes at 37°C.

-

Prepare a stock solution of the TLR agonist (e.g., LPS at 1 mg/mL in sterile PBS). Dilute in culture medium to the desired final concentration (e.g., 100 ng/mL for LPS).

-

Add the diluted TLR agonist to all wells except the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

4. Cytokine Measurement by ELISA:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well for cytokine analysis.

-

Perform ELISA for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions. A general ELISA workflow is as follows:

-

Add standards and samples to the antibody-pre-coated microplate.

-

Incubate to allow the cytokine to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for the target cytokine.

-

Incubate and wash.

-

Add Streptavidin-HRP conjugate.

-

Incubate and wash.

-

Add TMB substrate solution to develop color.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

5. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cytokine production) using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of IRAK-Mediated Cytokine Production

Caption: MyD88-dependent TLR/IL-1R signaling pathway leading to cytokine production.

Experimental Workflow for Cytokine Inhibition Assay

Caption: Workflow for assessing IRAK inhibitor effect on cytokine production.

References

- 1. IRAK2 Has a Critical Role in Promoting Feed-Forward Amplification of Epidermal Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of IRAK enzymes as a therapeutic strategy against SARS-CoV-2 induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. New roles for IRAK1 and IRAK2 in the control of cytokine production. | MRC PPU [ppu.mrc.ac.uk]

- 6. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]

- 7. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule mimetics of α-helical domain of IRAK2 attenuate the pro-inflammatory effects of IL-33 in asthma-like mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to IRAK Signaling in Autoimmunity

An In-depth Technical Guide on IRAK Inhibitors in Autoimmune Disease Models

Interleukin-1 receptor-associated kinases (IRAKs) are a family of serine/threonine kinases crucial for initiating innate immune responses.[1] The family includes four members: IRAK1, IRAK2, IRAK-M (IRAK3), and IRAK4.[1][2] These kinases are central to the signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogens and triggering inflammatory responses.[1][3] Dysregulation of these pathways can lead to chronic inflammation and the development of autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis.[3]

Upon activation of TLRs or IL-1Rs, IRAK proteins are recruited to the receptor complex, leading to the activation of downstream signaling molecules like TRAF6. This, in turn, activates the NF-κB and MAP kinase pathways, which drive the production of pro-inflammatory cytokines and chemokines.[3] While IRAK1 and IRAK4 are active kinases that positively regulate these pathways, IRAK2 has a more complex role, and IRAK-M generally acts as a negative regulator.[1][4] Given their central role in inflammation, targeting IRAKs, particularly the catalytically active IRAK4 and IRAK1, has emerged as a promising therapeutic strategy for a variety of autoimmune and inflammatory disorders.[5][6]

Quantitative Data on IRAK Inhibitors in Autoimmune Models

The preclinical efficacy of various IRAK inhibitors has been evaluated in several animal models of autoimmune diseases. The following tables summarize the key quantitative findings from these studies.

Rheumatoid Arthritis Models

| Compound | Disease Model | Animal | Dosage | Key Efficacy Readouts | Reference |

| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | Rat | Not Specified | Protected rats from CIA | [7] |

| GS-6791 (IRAK4 degrader) | Preclinical Arthritis Model | Not Specified | Orally administered | Robust, dose-dependent efficacy | [8] |

Systemic Lupus Erythematosus (SLE) Models

| Compound | Disease Model | Animal | Dosage | Key Efficacy Readouts | Reference |

| PF-06650833 | Pristane-induced lupus | Mouse | Not Specified | Reduced circulating autoantibody levels | [7] |

| PF-06650833 | MRL/lpr mouse model | Mouse | Not Specified | Reduced circulating autoantibody levels | [7] |

| BMS-986126 | MRL/lpr mouse model | Mouse | 1, 3, 10 mg/kg/day | Significant reduction in urine protein, urine NGAL, and serum BUN. 10 mg/kg matched efficacy of 10 mg/kg prednisolone. | [9] |

| BMS-986126 | NZB/NZW mouse model | Mouse | Not Specified | Robust efficacy observed. | [9] |

Psoriasis and Atopic Dermatitis Models

| Intervention | Disease Model | Animal | Key Efficacy Readouts | Reference |

| Inhibition of epidermal IRAK2 | Psoriasis-like inflammation | Mouse | Normalized differentiation and inflammation | [10] |

| Inhibition of epidermal IRAK2 | Atopic dermatitis-like inflammation | Mouse | Normalized differentiation and inflammation | [10] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative experimental protocols for evaluating IRAK inhibitors in autoimmune disease models.

Collagen-Induced Arthritis (CIA) in Rats

The rat collagen-induced arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis.

-

Induction of Arthritis:

-

Animals (e.g., Lewis rats) are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail.

-

A booster injection is typically given 7 days later.

-

-

Treatment Protocol:

-

Treatment with an IRAK inhibitor (e.g., PF-06650833) or vehicle control is initiated upon the first signs of arthritis or prophylactically.[7]

-

The compound is administered daily via an appropriate route (e.g., oral gavage).

-

-

Efficacy Assessment:

-

Clinical signs of arthritis are scored several times a week. This includes measuring paw swelling using calipers.

-

At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Serum or plasma samples can be collected to measure levels of inflammatory cytokines and autoantibodies.

-

Murine Models of Systemic Lupus Erythematosus (SLE)

The MRL/lpr and NZB/NZW mouse strains spontaneously develop a lupus-like autoimmune disease.

-

Animal Models:

-

MRL/lpr mice: These mice have a mutation in the Fas gene, leading to defective lymphocyte apoptosis and the development of lymphadenopathy, splenomegaly, and severe lupus-like disease.

-

NZB/NZW F1 mice: This hybrid strain develops a disease that closely mimics human SLE, including the production of autoantibodies and immune-complex mediated glomerulonephritis.

-

-

Treatment Protocol:

-

Treatment with an IRAK inhibitor (e.g., BMS-986126) or vehicle is typically initiated before or at the onset of significant disease.[9]

-

Dosing is performed daily for a specified duration (e.g., several weeks).

-

-

Efficacy Assessment:

-

Kidney Function: Urine is collected periodically to measure proteinuria, a key indicator of lupus nephritis.[9] Blood samples are analyzed for serum blood urea nitrogen (BUN) and creatinine levels.[9] Urine NGAL can also be measured as a biomarker of kidney damage.[9]

-

Autoantibodies: Serum levels of anti-dsDNA antibodies are measured by ELISA.

-

Histopathology: Kidney tissues are examined for evidence of glomerulonephritis, immune complex deposition, and inflammation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the preclinical evaluation of IRAK inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IRAK family in inflammatory autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]

- 4. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 8. Nurix Therapeutics Presents Preclinical Data from Two Autoimmune and Inflammatory Disease Programs, NX-5948 and GS-6791, at ACR Convergence 2024 | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 9. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK2 Has a Critical Role in Promoting Feed-Forward Amplification of Epidermal Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IRAK2 Inhibition in Cancer Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are crucial serine/threonine kinases that function as central nodes in innate immune signaling.[1][2] They are pivotal in mediating signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and initiating inflammatory responses.[2][3] Dysregulation of these signaling pathways is increasingly recognized as a key factor in the initiation and progression of various cancers, leading to chronic inflammation, tumor growth, and immune evasion.[2][3] Consequently, targeting IRAK family members has emerged as a promising therapeutic strategy in oncology.[2][4]

While much of the research and drug development has focused on IRAK1 and IRAK4 inhibitors, there is a growing interest in the specific role and therapeutic potential of targeting IRAK2.[1][5] This technical guide provides a comprehensive overview of IRAK inhibitor 2 (referring to inhibitors of the IRAK2 protein) for cancer immunology research. It details the IRAK2 signaling pathway, the rationale for its inhibition, available data on preclinical inhibitors, and detailed protocols for key experimental assays.

The IRAK2 Signaling Pathway in Cancer Immunology

IRAK2 is a critical component of the "Myddosome," a multiprotein signaling complex that forms upon the activation of TLRs or IL-1Rs.[2][6] This complex serves as a platform for the activation of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines and chemokines, factors that are often co-opted by tumors to create a supportive microenvironment.

Mechanism of IRAK2-Mediated Signaling:

-

Ligand Binding and Receptor Activation: The pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or interleukins to IL-1Rs.

-

Myddosome Assembly: Upon receptor activation, the adaptor protein Myeloid Differentiation primary response 88 (MyD88) is recruited. MyD88, along with IRAK4 and IRAK2, forms the core of the Myddosome complex.[2][6]

-

IRAK1 Activation: Within the Myddosome, the master kinase IRAK4 phosphorylates and activates IRAK1.

-

TRAF6 Recruitment and Activation: Activated IRAK1, and also IRAK2, then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2][6] This interaction is crucial for the subsequent activation of downstream pathways. IRAK2 plays a particularly important role in sustaining the late-phase activation of this pathway and cytokine production.[2][6]

-

NF-κB and MAPK Activation: The IRAK-TRAF6 complex activates the TAK1 complex, which in turn leads to the phosphorylation and activation of the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.[7]

-

Gene Transcription: Activation of the IKK complex results in the phosphorylation and degradation of IκBα, releasing the Nuclear Factor-kappa B (NF-κB) transcription factor to translocate to the nucleus. NF-κB and AP-1 (activated by MAPKs) then drive the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and anti-apoptotic proteins.[3][7]

In the context of cancer, constitutive activation of the TLR/IL-1R-IRAK2 pathway can lead to a state of chronic inflammation within the tumor microenvironment, promoting tumor cell proliferation, survival, and angiogenesis, while also suppressing anti-tumor immune responses.

References

- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bowdish.ca [bowdish.ca]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing IRAK Inhibition in Neuroinflammation: A Technical Guide to IRAK Inhibitor 2 and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This complex process involves the activation of resident immune cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators.[2][4] A key signaling pathway governing this innate immune response is mediated by the Interleukin-1 Receptor-Associated Kinase (IRAK) family.[5] Dysregulation of this pathway is linked to chronic inflammation and subsequent neuronal damage.[1][6] Consequently, targeting IRAK proteins presents a promising therapeutic strategy for mitigating neuroinflammation. This guide focuses on the preclinical evidence and experimental methodologies surrounding IRAK inhibition, with a specific look at a compound referred to as "IRAK inhibitor 2," a potent inhibitor of IRAK-4, in the context of neuroinflammation studies.

The IRAK Family: Central Mediators of Inflammatory Signaling

The IRAK family consists of four serine/threonine kinases: IRAK1, IRAK2, IRAK-M (IRAK3), and IRAK4.[7] They are essential components of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1][8] Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[9][10]

IRAK4 is the most upstream and critical kinase in this pathway, responsible for phosphorylating and activating IRAK1 and IRAK2.[11][12] While IRAK1 is involved in the initial, acute phase of the inflammatory response, IRAK2 is understood to be crucial for sustaining a late-phase, prolonged inflammatory response.[9][13] IRAK-M acts as a negative regulator of the pathway.[7] The activation of IRAK1 and IRAK2 leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This, in turn, triggers downstream pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription of pro-inflammatory genes that encode cytokines, chemokines, and other mediators of inflammation.[1][7][11]

Signaling Pathway of IRAK-Mediated Neuroinflammation